Hydrogen Bond Acceptor Capacity vs. 5-Halo/5-Alkyl Analogs
2-Amino-5-pyrrolidinobenzoic acid possesses four hydrogen bond acceptors (HBA = 4), compared to three (HBA = 3) for all common 5-halo and 5-alkyl anthranilic acid analogs, owing to the additional nitrogen atom in the pyrrolidine ring [1][2]. This quantitative difference translates into distinct solvation, chromatographic retention, and protein-ligand interaction profiles that are directly relevant for fragment-based screening and lead optimization campaigns [1].
| Evidence Dimension | Hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBA = 4 (2-amino-5-pyrrolidinobenzoic acid, CAS 159526-21-3) |
| Comparator Or Baseline | HBA = 3 (2-amino-5-chlorobenzoic acid, CAS 635-21-2; 2-amino-5-methylbenzoic acid, CAS 2941-78-8; 2-amino-5-bromobenzoic acid, CAS 5794-88-7) |
| Quantified Difference | ΔHBA = +1 (33% increase in hydrogen bond acceptor sites vs. 5-halo/alkyl analogs) |
| Conditions | Computed property values from PubChem (XLogP3 3.0 / Cactvs 3.4.8.18). Target compound: CID 23366730; 5-chloro analog: CID 12476. |
Why This Matters
The additional HBA site alters molecular recognition and solubility profiles, meaning that a procurement decision to substitute a 5-halo anthranilic acid for the 5-pyrrolidinyl analog will yield a compound with fundamentally different hydrogen bonding capacity in any downstream biological or materials application.
- [1] PubChem. Compound Summary: 2-Amino-5-(pyrrolidin-1-yl)benzoic acid, CID 23366730. Computed Properties: Hydrogen Bond Acceptor Count = 4. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary: 2-Amino-5-chlorobenzoic acid, CID 12476. Computed Properties: Hydrogen Bond Acceptor Count = 3. National Center for Biotechnology Information. Accessed April 2026. View Source
